1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine
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Overview
Description
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine is a chemical compound known for its unique structural features and significant applications in various fields. The compound contains a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a phenyl ring with two trifluoromethyl groups. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications. The use of automated systems ensures consistent quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: The phenyl ring with trifluoromethyl groups can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone.
Scientific Research Applications
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the piperazine ring and ethyl group.
Trifluoromethyl phenyl sulfone: Contains the trifluoromethyl and sulfonyl groups but differs in the overall structure.
Uniqueness
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-ethylpiperazine stands out due to its combination of a piperazine ring, ethyl group, and trifluoromethyl-substituted phenyl sulfonyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H16F6N2O2S |
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Molecular Weight |
390.35 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C14H16F6N2O2S/c1-2-21-5-7-22(8-6-21)25(23,24)12-9-10(13(15,16)17)3-4-11(12)14(18,19)20/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
NTDMLEZRHJFXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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